2-(3,3-Dimethoxycyclobutyl)aceticacid
Description
2-(3,3-Dimethoxycyclobutyl)acetic acid (CAS: 2168684-27-1) is a cyclobutane derivative featuring two methoxy (-OCH₃) groups at the 3,3-positions of the cyclobutane ring and an acetic acid (-CH₂COOH) substituent. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol . The methoxy groups confer enhanced polarity compared to alkyl-substituted analogs, influencing solubility in polar solvents and reactivity in synthetic applications. This compound is primarily used in organic synthesis and pharmaceutical research, where its unique steric and electronic properties are leveraged to modulate drug candidate pharmacokinetics .
Properties
IUPAC Name |
2-(3,3-dimethoxycyclobutyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-8(12-2)4-6(5-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKVJOZBWAJFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethoxycyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of a cyclobutyl precursor with methanol in the presence of an acid catalyst to introduce the methoxy groups. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of 2-(3,3-Dimethoxycyclobutyl)acetic acid may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethoxycyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetic acid moiety can be reduced to an alcohol under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the acetic acid moiety can produce alcohols.
Scientific Research Applications
2-(3,3-Dimethoxycyclobutyl)acetic acid has a range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and acetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-(3,3-Dimethoxycyclobutyl)acetic acid are best understood through comparison with analogous cyclobutane and acetic acid derivatives. Key compounds are summarized below:
Table 1: Comparative Analysis of Cyclobutyl Acetic Acid Derivatives
Key Comparisons
Substituent Effects on Polarity and Solubility
- Methoxy Groups : The dimethoxy derivative exhibits higher polarity and water solubility compared to dimethyl or methyl analogs due to oxygen's electronegativity and hydrogen-bonding capacity .
- Methyl Groups : The dimethyl variant (C₈H₁₄O₂) is more lipophilic, favoring organic-phase reactions and membrane permeability in drug design .
Electronic and Acidity Profiles
- Fluorine Substituents : The difluoro derivative (C₆H₈F₂O₂) demonstrates increased acidity (pKa ~2.5–3.0) due to fluorine's electron-withdrawing nature, enhancing reactivity in carboxylate-mediated reactions .
- Methoxy vs. Methyl : Methoxy groups donate electrons via resonance, slightly reducing the acetic acid's acidity compared to fluorine-substituted analogs .
Structural and Crystallographic Insights
- Hydrogen Bonding : Similar to the bromophenylacetic acid derivative (), the dimethoxy compound may form centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), stabilizing crystalline lattices .
- Steric Effects : The cyclobutane ring's rigidity and substituent bulk influence conformational flexibility, impacting binding affinity in biological targets .
Synthetic Applications
- Dimethoxy Derivative : Used in Perkin condensations for natural product synthesis (e.g., Combretastatin analogs) due to its stability and regioselectivity .
- Difluoro Derivative : Valued in fluorinated drug candidates (e.g., kinase inhibitors) for metabolic stability and bioavailability .
Research Findings
- Solubility and Stability : The dimethoxy compound requires storage at 2–8°C, similar to the dimethyl analog, but exhibits superior stability in aqueous buffers due to reduced hydrolytic susceptibility .
- Biological Activity : Fluorinated cyclobutane derivatives (e.g., C₆H₈F₂O₂) show enhanced penetration of the blood-brain barrier, making them candidates for CNS-targeted therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
